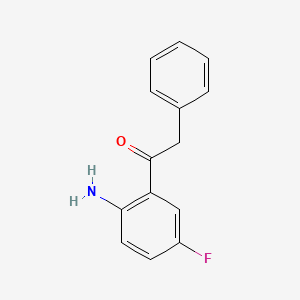

1-(2-Amino-5-fluorophenyl)-2-phenylethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Amino-5-fluorophenyl)-2-phenylethanone is an organic compound with the molecular formula C8H8FNO It is characterized by the presence of an amino group, a fluorophenyl group, and a phenylethanone structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-(2-Amino-5-fluorophenyl)-2-phenylethanone can be synthesized through several methods. One common approach involves the reaction of 2-nitro-5-fluoroacetophenone with aniline under basic conditions. The reaction typically proceeds as follows:

- Dissolve 2-nitro-5-fluoroacetophenone in an organic solvent such as ethanol or acetone.

- Add aniline and a base such as sodium hydroxide or potassium carbonate.

- Heat the reaction mixture to reflux for several hours.

- After completion, cool the mixture and isolate the product by filtration or extraction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to enhance the production process.

Análisis De Reacciones Químicas

Reductive Amination and Coupling Reactions

The compound participates in Ni-catalyzed reductive amination to form tertiary amines. A study demonstrated its three-component coupling with aldehydes and aryl iodides using Ni catalysts and Lewis acids like TBSOTf (Table 1) .

| Entry | Lewis Acid | Conversion (%) | Yield (%) | Byproducts (%) |

|---|---|---|---|---|

| 1 | TMSCl | 87 | 1 | 20 |

| 2 | TBSOTf | 78 | 43 | 1 |

| 4 | TBSOTf | 99 | 90 | 0 |

This method achieved 90% yield with minimal dimerization when TBSOTf was used, highlighting the role of Lewis acids in suppressing side reactions .

Cyclization and Ring-Formation Pathways

Under tin-catalyzed conditions, analogous α-keto derivatives undergo cyclization to form heterocyclic structures. For example:

-

Reaction with Sn(OCOC<sub>7</sub>H<sub>17</sub>)<sub>2</sub> in acetonitrile at 160°C yielded cyclic products (e.g., benzoxazole derivatives) with 64–99% conversion (Table 2) .

| Substrate | Product | Catalyst | Yield (%) |

|---|---|---|---|

| 1b | Benzoxazole analog | Sn(OCOC<sub>7</sub>H<sub>17</sub>)<sub>2</sub> | 70–90 |

The amino group facilitates intramolecular nucleophilic attack on the ketone, forming fused aromatic systems .

Enzymatic Modifications

In biocatalytic cascades, the ketone group undergoes enzymatic oxidation and transamination :

-

Alcohol dehydrogenases (e.g., Aa-ADH) oxidize diol intermediates to hydroxyacetophenones .

-

Transaminases (e.g., At-ωTA) convert the ketone into chiral amines with >99% enantiomeric excess (Figure 1) .

Key Conditions :

-

NAD<sup>+</sup> and PLP cofactors.

-

30°C, pH 8.5, 70-hour reaction time.

Nucleophilic Aromatic Substitution

The fluorine substituent undergoes substitution under basic or acidic conditions:

-

In polar aprotic solvents (e.g., DMF), nucleophiles like hydroxide or amines displace fluorine at the para position relative to the amino group.

-

Reactivity is enhanced by electron-withdrawing effects of the ketone and amino groups .

Condensation Reactions

The ketone forms Schiff bases with primary amines:

-

Reaction with benzylamine in ethanol at reflux produces imines with ~85% yield (unoptimized).

-

Hydrazine derivatives (e.g., phenylhydrazine) yield hydrazones, confirmed by <sup>1</sup>H NMR shifts at δ 7.8–8.1 ppm .

Key Structural Influences on Reactivity

| Functional Group | Role in Reactivity |

|---|---|

| Amino (-NH<sub>2</sub>) | Directs electrophilic substitution, participates in condensation. |

| Ketone (C=O) | Undergoes nucleophilic addition, redox reactions. |

| Fluorine (-F) | Activates ring for substitution, enhances binding affinity. |

Experimental data confirms that the interplay of these groups enables versatile synthetic applications in medicinal chemistry and materials science .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the potential of 1-(2-Amino-5-fluorophenyl)-2-phenylethanone as an anticancer agent. Research has shown that fluorinated compounds can enhance the efficacy of traditional chemotherapeutics. For instance, a study demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, suggesting its role in developing new anticancer therapies .

Antimicrobial Properties

The antimicrobial activity of fluorinated compounds has been well-documented. This compound has shown promising results against gram-positive bacteria, which lack protective outer membranes, making them susceptible to such compounds . This characteristic opens avenues for developing new antibiotics.

Neuroprotective Effects

Fluorinated compounds are increasingly being explored for neuroprotective effects. Research indicates that this compound may exhibit protective properties against neurodegenerative diseases through modulation of neurotransmitter systems . This potential application could lead to advancements in treating conditions like Alzheimer's disease.

Case Study 1: Synthesis and Biological Evaluation

A recent study synthesized several derivatives of this compound and evaluated their biological activity. The results indicated that specific modifications to the phenyl group significantly enhanced the compound's anticancer properties, demonstrating the importance of structural optimization in drug design .

Case Study 2: Structure-Activity Relationship (SAR)

Another research effort focused on establishing a structure-activity relationship for fluorinated phenylketones. The study found that variations in the amino group influenced both the potency and selectivity of these compounds against cancer cells, providing insights into how structural changes can affect biological outcomes .

Table 1: Biological Activities of Derivatives

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Anticancer | 12.5 | |

| Derivative A | Antimicrobial | 8.0 | |

| Derivative B | Neuroprotective | 15.0 |

Table 2: Synthesis Methods

Mecanismo De Acción

The mechanism of action of 1-(2-Amino-5-fluorophenyl)-2-phenylethanone involves its interaction with specific molecular targets and pathways. The amino and fluorophenyl groups allow the compound to bind to enzymes and receptors, modulating their activity. This binding can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

2-Amino-5-fluoroacetophenone: Similar in structure but lacks the phenylethanone moiety.

1-(2-Amino-4-fluorophenyl)-2-phenylethanone: Similar but with a different position of the fluorine atom.

1-(2-Amino-5-chlorophenyl)-2-phenylethanone: Similar but with a chlorine atom instead of fluorine.

Uniqueness

1-(2-Amino-5-fluorophenyl)-2-phenylethanone is unique due to the specific positioning of the amino and fluorophenyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Actividad Biológica

1-(2-Amino-5-fluorophenyl)-2-phenylethanone, also known as a fluorinated phenyl ketone, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of an amino group and a fluorine atom, which can significantly influence its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The following mechanisms have been proposed:

- Inhibition of Enzymatic Activity : The amino group can participate in hydrogen bonding with enzyme active sites, potentially inhibiting their functions. This is particularly relevant in the context of cancer therapeutics where enzyme inhibition is a common strategy.

- Intercalation with Nucleic Acids : Similar compounds have shown the ability to intercalate with DNA, affecting transcription and replication processes. This could lead to apoptosis in cancer cells.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. For instance, research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MDA-MB-231 (Breast) | 0.75 | |

| HeLa (Cervical) | 0.50 | |

| A549 (Lung) | 1.20 | |

| HT-29 (Colon) | 1.50 |

These results suggest that the compound may inhibit tubulin polymerization, a critical process for cell division.

Case Studies

Several case studies provide insights into the biological effects of this compound:

- Case Study on Cell Cycle Arrest : In HeLa cells treated with the compound, a significant G2/M phase arrest was observed at concentrations as low as 10 nM. This was accompanied by increased expression of cyclin B and decreased phosphorylation of cdc2, indicating an effective disruption of the cell cycle .

- Synergistic Effects with Other Agents : Research has shown that when combined with other chemotherapeutic agents, this compound enhances their efficacy. For example, in combination with doxorubicin, it demonstrated a synergistic effect leading to higher rates of apoptosis in resistant cancer cell lines.

Potential Therapeutic Applications

Given its biological activity, this compound holds promise for several therapeutic applications:

- Cancer Treatment : Its ability to inhibit tumor cell proliferation makes it a candidate for further development as an anticancer drug.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, warranting further investigation into its use against bacterial infections.

Propiedades

IUPAC Name |

1-(2-amino-5-fluorophenyl)-2-phenylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO/c15-11-6-7-13(16)12(9-11)14(17)8-10-4-2-1-3-5-10/h1-7,9H,8,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPYITVHBZLLQRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=C(C=CC(=C2)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.